molecular formula C12H14N4OS B13882000 4-(Piperidin-1-yl)thieno[3,2-d]pyrimidine-6-carboxamide

4-(Piperidin-1-yl)thieno[3,2-d]pyrimidine-6-carboxamide

Cat. No.: B13882000
M. Wt: 262.33 g/mol
InChI Key: OGGAXCGKZTXIMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-piperidin-1-ylthieno[3,2-d]pyrimidine-6-carboxamide is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential as an inhibitor of sirtuins, a family of NAD(+)-dependent deacetylases that play a crucial role in various biological processes, including aging, inflammation, and cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-piperidin-1-ylthieno[3,2-d]pyrimidine-6-carboxamide typically involves the cyclization of thiophene derivatives with appropriate amines. One common method involves the reaction of 3-amino-thiophene-2-carboxamides with formic acid to yield thieno[3,2-d]pyrimidin-4-ones . Another approach includes the use of 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene to produce β-keto amides, which are then cyclized to thienopyrimidine-2,4-diones .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using automated systems and optimized reaction conditions to ensure high yield and purity. The use of encoded library technology (ELT) has also been employed to screen and identify potent inhibitors of sirtuins, leading to the discovery of various analogues of 4-piperidin-1-ylthieno[3,2-d]pyrimidine-6-carboxamide .

Chemical Reactions Analysis

Types of Reactions

4-piperidin-1-ylthieno[3,2-d]pyrimidine-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

4-piperidin-1-ylthieno[3,2-d]pyrimidine-6-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The compound exerts its effects primarily by inhibiting the activity of sirtuins (SIRT1, SIRT2, and SIRT3). It binds to the nicotinamide C-pocket of the sirtuin enzymes, preventing the deacetylation of target proteins. This inhibition can lead to the modulation of various cellular processes, including apoptosis, DNA repair, and metabolic regulation .

Comparison with Similar Compounds

Properties

Molecular Formula

C12H14N4OS

Molecular Weight

262.33 g/mol

IUPAC Name

4-piperidin-1-ylthieno[3,2-d]pyrimidine-6-carboxamide

InChI

InChI=1S/C12H14N4OS/c13-11(17)9-6-8-10(18-9)12(15-7-14-8)16-4-2-1-3-5-16/h6-7H,1-5H2,(H2,13,17)

InChI Key

OGGAXCGKZTXIMR-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NC=NC3=C2SC(=C3)C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.